Tridecanal

Beschreibung

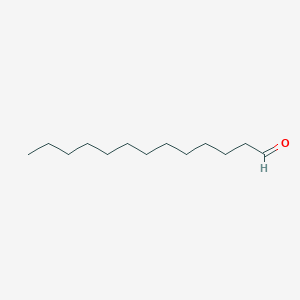

Structure

3D Structure

Eigenschaften

IUPAC Name |

tridecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHHAVMRVXCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021682 | |

| Record name | Tridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 14 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS], Liquid | |

| Record name | Tridecanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

132.00 to 136.00 °C. @ 8.00 mm Hg | |

| Record name | Tridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10486-19-8 | |

| Record name | Tridecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/193923TA82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | Tridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tridecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanal (C₁₃H₂₆O), a long-chain fatty aldehyde, is a volatile organic compound with applications in the fragrance and flavor industries and has been identified as a human metabolite.[1] A thorough understanding of its physicochemical properties is paramount for its application in scientific research and drug development, particularly in areas concerning formulation, stability, and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of Tridecanal, detailed experimental methodologies for their determination, and a visual representation of its synthesis workflow.

Physicochemical Properties of Tridecanal

The following table summarizes the key physicochemical properties of Tridecanal, compiled from various chemical databases and scientific literature.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₁₃H₂₆O | - | - | [1] |

| Molecular Weight | 198.34 | g/mol | - | [1] |

| Appearance | Colorless to light yellow liquid/solid | - | Ambient | [1][2] |

| Melting Point | 14 - 15 | °C | - | [1][2] |

| Boiling Point | 132 - 136 | °C | @ 8.00 mm Hg | [1][2] |

| 280 | °C | @ 760 mm Hg | ||

| Density | 0.825 - 0.835 | g/cm³ | @ 20-25 °C | [2] |

| Refractive Index | 1.433 - 1.440 | - | @ 20 °C | |

| Vapor Pressure | <0.5 | mmHg | @ 25 °C | |

| Flash Point | >100 (212) | °C (°F) | Closed Cup | |

| Water Solubility | Practically insoluble | - | @ 25 °C | |

| logP (Octanol-Water Partition Coefficient) | 5.4 | - | - | [1] |

| Odor | Waxy, citrus, aldehydic | - | - | [3] |

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments cited in the determination of Tridecanal's properties.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

-

Procedure:

-

A small, finely powdered sample of Tridecanal is introduced into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

For accuracy, the determination is repeated at least twice, and the average value is reported.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask) or a Thiele tube setup for micro-scale determination.

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

-

-

Procedure (Distillation Method):

-

A sample of Tridecanal (approximately 5-10 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

For boiling points at reduced pressure, a vacuum pump is connected to the apparatus.

-

Water Solubility Determination (Slow-Stir Method)

Due to Tridecanal's hydrophobic nature, the slow-stir method is suitable for determining its low aqueous solubility, minimizing the formation of emulsions.

-

Apparatus:

-

Large glass vessel (e.g., 1 L or greater) with a stopcock at the bottom

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for concentration analysis

-

-

Procedure:

-

A known volume of high-purity water is added to the glass vessel and allowed to equilibrate to a constant temperature (e.g., 25 °C).

-

An excess amount of Tridecanal is added to the water.

-

The mixture is stirred slowly to create a vortex that does not disturb the surface, preventing the formation of an emulsion.

-

The stirring is continued for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, the mixture is allowed to stand undisturbed for a period to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn through the stopcock at the bottom of the vessel, avoiding any undissolved Tridecanal.

-

The concentration of Tridecanal in the aqueous sample is determined using a suitable analytical technique like GC-MS or HPLC.

-

The water solubility is reported in mg/L or other appropriate units.

-

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological activity.

-

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge (optional)

-

pH meter

-

Analytical instrumentation (GC-MS or HPLC)

-

-

Procedure:

-

Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by shaking them together for 24 hours, followed by separation.

-

A known amount of Tridecanal is dissolved in the pre-saturated n-octanol.

-

A known volume of the Tridecanal-in-octanol solution is placed in a separatory funnel with a known volume of the pre-saturated water.

-

The funnel is shaken for a set period (e.g., 1-2 hours) to allow for partitioning of the Tridecanal between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation if an emulsion forms.

-

The concentration of Tridecanal in both the n-octanol and aqueous phases is determined using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of Tridecanal in the n-octanol phase to its concentration in the aqueous phase.

-

The result is typically expressed as its base-10 logarithm (logP).

-

Flash Point Determination (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is suitable for liquids with higher flash points.[4][5]

-

Apparatus:

-

Pensky-Martens closed-cup tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

-

-

Procedure:

-

The sample cup of the Pensky-Martens tester is filled with Tridecanal to the specified level.

-

The lid, which contains a stirrer, thermometer, and an opening for the ignition source, is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

-

Synthesis and Biological Significance

Synthesis of Tridecanal

Tridecanal can be synthesized through various methods, with two common routes being the hydroformylation of 1-dodecene and the oxidation of tridecan-1-ol. The hydroformylation route is often preferred in industrial settings.

A simplified workflow for the synthesis of Tridecanal via hydroformylation of 1-dodecene is presented below.

Caption: A simplified workflow for the synthesis of Tridecanal via the hydroformylation of 1-dodecene.

Biological Significance

Tridecanal is a fatty aldehyde that plays a role in fatty acid metabolism. As a volatile organic compound (VOC), it can be involved in cell-to-cell communication.[6][7] Research has shown that various aldehydes, as VOCs, can trigger signaling pathways in cells, such as those related to oxidative stress. While a specific, detailed signaling cascade for Tridecanal is not yet fully elucidated, its nature as a VOC suggests potential involvement in intercellular communication through the gas phase, influencing cellular processes in neighboring cells without direct physical contact. Further research is needed to fully understand the specific signaling pathways modulated by Tridecanal.

References

- 1. Tridecanal | C13H26O | CID 25311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tridecanal - Wikipedia [en.wikipedia.org]

- 3. tridecanal, 10486-19-8 [thegoodscentscompany.com]

- 4. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Volatile Compounds Are Involved in Cellular Crosstalk and Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doras.dcu.ie [doras.dcu.ie]

An In-depth Technical Guide on the Natural Sources and Occurrence of Tridecanal in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanal (C₁₃H₂₆O) is a saturated fatty aldehyde naturally present in the essential oils of various plants. It is recognized for its characteristic fresh, waxy, and citrus-like aroma, contributing significantly to the scent profile of many botanicals. Beyond its role as a fragrance and flavoring compound, emerging research indicates its potential involvement in plant signaling pathways, particularly in response to biotic and abiotic stress. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for tridecanal in the plant kingdom, tailored for researchers and professionals in drug development and related scientific fields.

Natural Occurrence and Quantitative Data

Tridecanal has been identified as a volatile component in a diverse range of plant species. Its concentration can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions. The following tables summarize the quantitative data available for tridecanal in several well-studied plants.

Table 1: Quantitative Occurrence of Tridecanal in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Coriandrum sativum (Coriander) | Apiaceae | Herb | 2.87 | [1] |

| Coriandrum sativum (Coriander) | Apiaceae | Herb | Not specified (present) | [2] |

| Houttuynia cordata | Saururaceae | Whole Plant | Not specified (up-regulated in above-ground parts) | [3] |

| Houttuynia cordata | Saururaceae | Essential Oil | Present (minor constituent) | [4] |

| Ruta graveolens (Common Rue) | Rutaceae | Aerial Parts | Not specified (present) | [5] |

| Citrus reticulata (Mandarin Orange) | Rutaceae | Peel Oil | Not specified (present) | [6] |

Note: "Not specified" indicates that the source confirms the presence of tridecanal but does not provide a quantitative value.

Biosynthesis of Tridecanal in Plants

Tridecanal is synthesized in plants through the α-oxidation pathway of fatty acids. This pathway involves the removal of one carbon atom from the carboxyl end of a fatty acid. The precursor for tridecanal is the C14 fatty acid, tetradecanoic acid (myristic acid).

The key steps in the biosynthesis are:

-

Hydroxylation: Tetradecanoic acid is hydroxylated at the α-carbon position (C-2) to form 2-hydroxytetradecanoic acid.

-

Oxidative Decarboxylation: The 2-hydroxytetradecanoic acid then undergoes oxidative decarboxylation, which removes the carboxyl group as CO₂ and results in the formation of the C13 aldehyde, tridecanal.[7]

This pathway is crucial for producing odd-chain fatty aldehydes and their derivatives in plants.

Caption: Biosynthesis of Tridecanal via α-Oxidation.

Role in Plant Signaling

Fatty aldehydes, including tridecanal, are increasingly recognized for their role as signaling molecules in plant defense and stress responses.[8][9] These lipid-derived compounds can act as indicators of cellular damage and trigger downstream defense mechanisms.

While direct evidence for tridecanal's specific signaling role is still an active area of research, the general functions of fatty aldehydes in plants include:

-

Stress Response: Aldehydes are produced in response to various abiotic stresses such as heat, drought, and salinity, as well as biotic stresses like pathogen attacks.[8][9]

-

Defense Gene Activation: They can upregulate the expression of defense-related genes, leading to the production of antimicrobial compounds and other protective molecules.[8][9]

-

Membrane Integrity: As lipid-derived molecules, they can influence the physical properties of cell membranes, which is crucial during stress conditions.

Caption: Fatty Aldehydes in Plant Stress Signaling.

Experimental Protocols

The extraction and analysis of a volatile compound like tridecanal from plant matrices require specific and sensitive techniques. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective method.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for the analysis of volatile and semi-volatile compounds.

Materials:

-

Fresh or dried plant material (leaves, flowers, stems, etc.)

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

Heating block or water bath

-

GC-MS system

Protocol:

-

Sample Preparation: Weigh a precise amount of finely ground plant material (e.g., 1-2 g) into a headspace vial.

-

Internal Standard (Optional but Recommended): Add a known amount of an internal standard to the vial for quantitative analysis.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a predetermined time (e.g., 30-60 minutes) to allow the analytes to adsorb onto the fiber coating.

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system for thermal desorption of the analytes onto the GC column.

Caption: HS-SPME Workflow for Plant Volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector Temperature: 250°C (for thermal desorption of the SPME fiber).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might be:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 3-10°C/min to a final temperature of 250-280°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

-

Conclusion

Tridecanal is a naturally occurring fatty aldehyde found in a variety of plants, contributing to their aromatic profiles. Its biosynthesis via the α-oxidation of tetradecanoic acid is a key metabolic pathway in plants for the production of odd-chain aldehydes. Beyond its sensory properties, tridecanal and other fatty aldehydes are implicated in plant signaling networks, particularly in response to environmental stressors. The use of sensitive analytical techniques such as HS-SPME-GC-MS allows for the effective extraction, identification, and quantification of tridecanal from complex plant matrices. Further research into the specific signaling roles of tridecanal will enhance our understanding of plant defense mechanisms and may open new avenues for the development of novel therapeutic agents and agricultural applications.

References

- 1. vipsen.vn [vipsen.vn]

- 2. researchgate.net [researchgate.net]

- 3. Quality and Metabolomics Analysis of Houttuynia cordata Based on HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biologydiscussion.com [biologydiscussion.com]

- 8. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Role of Tridecanal in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanal (C13H26O), a long-chain saturated aldehyde, plays a significant, albeit sometimes subtle, role in the chemical communication systems of various insect species. While often a minor component in complex pheromone blends, its presence can be critical for eliciting specific behaviors, modulating the response to major pheromone components, and serving as a kairomonal cue for natural enemies. This technical guide provides an in-depth analysis of the biological functions of tridecanal in insect pheromones, focusing on its role in key model organisms. The document outlines quantitative data on its effects, details the experimental protocols used for its study, and visualizes the relevant biological pathways and experimental workflows.

Tridecanal in Insect Pheromone Blends

Tridecanal has been identified as a component of the sex pheromone blend in several moth species, most notably the tobacco budworm, Heliothis virescens. Its role in other species, such as the tobacco hornworm (Manduca sexta) and the southern green stink bug (Nezara viridula), is less definitively established as a primary pheromone component, though it has been identified in volatile emissions.

Heliothis virescens (Tobacco Budworm)

In Heliothis virescens, tridecanal is a recognized component of the female-emitted sex pheromone blend. While not the primary attractant, it contributes to the overall efficacy and specificity of the pheromone signal.

Table 1: Composition of the Volatile Sex Pheromone Gland Extract of Heliothis virescens

| Compound | Abbreviation | Mean Percentage (%) |

| (Z)-11-Hexadecenal | Z11-16:Ald | 60.0 |

| (Z)-9-Tetradecenal | Z9-14:Ald | 18.1 |

| Tridecanal | 13:Ald | - |

| Tetradecanal | 14:Ald | 13.0 |

| Hexadecanal | 16:Ald | 7.3 |

| (Z)-7-Hexadecenal | Z7-16:Ald | 0.6 |

| (Z)-9-Hexadecenal | Z9-16:Ald | 1.0 |

Note: The exact percentage of tridecanal in volatile emissions can vary. While present in gland extracts, its behavioral significance is often studied by adding it to synthetic blends.

The behavioral effects of tridecanal in H. virescens are linked to close-range courtship behaviors. While the major components like (Z)-11-hexadecenal are crucial for long-range attraction, tridecanal appears to influence the male's behavior once in proximity to the female.

Table 2: Behavioral Effects of Pheromone Components on Male Heliothis virescens in Wind Tunnel Assays

| Behavior | Two-Component Blend (Z11-16:Ald + Z9-14:Ald) | Seven-Component Blend (including Tridecanal) | Live Female |

| Upwind Flight | High | High | High |

| Landing on Source | Moderate | Significantly Higher | High |

| Hairpencil Display | Low | Moderate | High |

| Copulation Attempts | Low | Moderate | High |

Source: Adapted from Vetter & Baker (1983). This table illustrates the synergistic effect of the complete blend, including tridecanal, on later stages of the mating sequence.[1]

Other Insect Species

The role of tridecanal in Manduca sexta and Nezara viridula is less clear. While some studies have identified tridecanal in the volatile profiles of these insects, its function as a pheromone component is not as well-established as in H. virescens. In Nezara viridula, a complex blend of sesquiterpenes and other compounds constitutes the aggregation pheromone, and while various aldehydes have been identified from their defensive secretions, a specific pheromonal role for tridecanal is not confirmed[2][3][4][5][6]. Similarly, for Manduca sexta, the known sex pheromone blend consists of several other aldehydes, and while tridecanal might be present as a minor component, its behavioral significance has not been a primary focus of research[7][8][9][10][11].

Experimental Protocols

The identification and functional characterization of tridecanal as a pheromone component rely on a suite of sophisticated analytical and behavioral techniques.

Pheromone Collection and Extraction

Objective: To collect and extract pheromone components from the insect for chemical analysis.

Protocol: Pheromone Gland Extraction

-

Insect Preparation: Use virgin female moths during their calling period (the scotophase for nocturnal species).

-

Gland Dissection: Carefully dissect the pheromone gland, typically located at the terminal abdominal segments, under a stereomicroscope.

-

Solvent Extraction: Immediately place the dissected gland into a small vial containing a minimal volume (e.g., 50 µL) of high-purity hexane.

-

Extraction Period: Allow the gland to be extracted for approximately 30 minutes at room temperature.

-

Sample Storage: Store the extract at -20°C in a sealed vial until analysis to prevent degradation and evaporation.

Chemical Analysis

Objective: To identify and quantify the chemical components of the pheromone blend.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the hexane extract into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50°C) and gradually ramp up to a high temperature (e.g., 280°C) to separate compounds based on their boiling points and polarity.

-

-

Mass Spectrometry:

-

Ionization: Use electron impact (EI) ionization.

-

Detection: Scan a mass range of m/z 40-500.

-

-

Compound Identification: Identify tridecanal and other components by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Electrophysiological Assays

Objective: To measure the response of the insect's antenna to specific pheromone components.

Protocol: Electroantennography (EAG)

-

Antenna Preparation: Excise an antenna from a male insect and mount it between two electrodes containing a conductive gel or saline solution.

-

Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of synthetic tridecanal over the antenna.

-

Signal Recording: Record the change in electrical potential (the EAG response) from the antenna using an amplifier.

-

Dose-Response Curve: Test a range of tridecanal concentrations to generate a dose-response curve, which indicates the sensitivity of the antenna to the compound.

Behavioral Assays

Objective: To determine the behavioral effect of tridecanal on the insect.

Protocol: Wind Tunnel Assay

-

Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, humidity, and light conditions.

-

Odor Source: Place a dispenser (e.g., a rubber septum) loaded with a synthetic blend containing tridecanal at the upwind end of the tunnel.

-

Insect Release: Release male insects at the downwind end of the tunnel.

-

Behavioral Observation: Record a series of behaviors, including activation, take-off, upwind flight, landing on the source, and courtship displays.

-

Data Analysis: Compare the frequency and duration of these behaviors in response to blends with and without tridecanal to determine its behavioral role.

Signaling Pathways and Workflows

Olfactory Signaling Pathway in Moths

The perception of tridecanal and other pheromone components in moths is initiated at the antenna and involves a complex signal transduction cascade within the olfactory sensory neurons (OSNs). While the specific receptor for tridecanal in H. virescens has not been definitively characterized, the general pathway is understood to involve a G-protein coupled receptor (GPCR).

Caption: Generalized olfactory signaling pathway for pheromone reception in moths.

Experimental Workflow for Pheromone Analysis

The process of identifying and characterizing a pheromone component like tridecanal follows a logical and systematic workflow, from initial collection to behavioral validation.

Caption: A typical experimental workflow for the identification and validation of insect pheromone components.

Kairomonal Role of Tridecanal

In addition to its role in intraspecific communication, tridecanal can also function as a kairomone, a chemical signal that benefits the receiver of a different species. For example, some parasitic wasps that lay their eggs in the eggs of moths are known to be attracted to the sex pheromones of their hosts. This allows the parasitoid to locate a high density of host eggs. While specific studies focusing solely on the kairomonal effect of tridecanal are limited, it is known that blends of host pheromones, which can include tridecanal, are attractive to certain parasitoid species like Trichogramma pretiosum.[12][13][14][15]

The perception of tridecanal by a parasitoid would follow a similar olfactory signaling pathway as in the host, although the behavioral output would be host-seeking rather than mating.

Biosynthesis of Tridecanal

In moths, long-chain aldehydes like tridecanal are typically biosynthesized from fatty acids. The pathway involves a series of enzymatic steps, including desaturation, chain shortening, and reduction.

Caption: A simplified biosynthetic pathway for the production of tridecanal from a fatty acid precursor in moths.

Conclusion and Future Directions

Tridecanal serves as a valuable example of the complexity and subtlety of insect chemical communication. While often a minor component, its influence on behavior underscores the importance of considering the entire pheromone blend in studies of insect olfaction and behavior. For researchers and professionals in drug development and pest management, understanding the role of such components is crucial for the design of effective and species-specific control strategies, such as mating disruption and attract-and-kill technologies.

Future research should focus on:

-

Quantitative Dose-Response Studies: Elucidating the precise dose-response relationships for tridecanal in both electrophysiological and behavioral assays.

-

Receptor Identification: Identifying and characterizing the specific olfactory receptor(s) that detect tridecanal in key insect species.

-

Kairomonal Elucidation: Further investigating the kairomonal effects of tridecanal on a broader range of parasitoids and predators to explore its potential in integrated pest management programs.

-

Biosynthetic Regulation: Understanding the regulatory mechanisms that control the production of tridecanal and other minor pheromone components.

By continuing to unravel the intricate roles of compounds like tridecanal, the scientific community can develop more sophisticated and environmentally benign approaches to managing insect populations and harnessing the power of chemical ecology.

References

- 1. ento.psu.edu [ento.psu.edu]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Pheromones and Semiochemicals of Nezara viridula (Heteroptera: Pentatomidae), the Southern green stink bug [pherobase.com]

- 6. The chemical volatiles (semiochemicals) produced by neotropical stink bugs (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of sex pheromone components in Manduca sexta (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sex pheromone assembly line in Manduca sexta [bionity.com]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Olfactory receptor neurons from antennae of developing male Manduca sexta respond to components of the species-specific sex pheromone in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functionally distinct subdivisions of the macroglomerular complex in the antennal lobe of the male sphinx moth Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kairomonal Effect of Hexane Extracts of Corcyra cephalonica and Spodoptera frugiperda on the Parasitizing Activity of Trichogramma pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Olfactory Profile of Tridecanal

Executive Summary

Tridecanal (CAS No. 10486-19-8) is a long-chain saturated fatty aldehyde recognized for its potent and distinct olfactory characteristics.[1][2] It is a significant component in the flavor and fragrance industry and serves as a model compound in biochemical research.[1][3][4] This document provides a comprehensive overview of Tridecanal's olfactory profile, supported by quantitative data, detailed experimental methodologies for its analysis, and a description of the underlying biochemical pathways of its perception. The information is intended to serve as a technical resource for professionals engaged in sensory science, chemical analysis, and pharmacology.

Chemical Identity and Physicochemical Properties

Tridecanal is an organic compound with the chemical formula C₁₃H₂₆O.[1][5] It is classified as a long-chain fatty aldehyde, consisting of a thirteen-carbon chain with a terminal aldehyde functional group.[1][2]

Table 1: Chemical Identifiers for Tridecanal

| Identifier | Value |

| IUPAC Name | tridecanal[2] |

| CAS Number | 10486-19-8[2][3][6] |

| Molecular Formula | C₁₃H₂₆O[1][2][3] |

| Synonyms | 1-Tridecanal, n-Tridecanal, Tridecyl aldehyde, Tridecanaldehyde[1][2][3][7] |

Table 2: Physicochemical Data for Tridecanal

| Property | Value | Source(s) |

| Molecular Weight | 198.34 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid or white solid | [1][3] |

| Melting Point | 14 - 15 °C | [3][6][7] |

| Boiling Point | 132-136 °C at 8 mmHg | [1][6] |

| Density | 0.835 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.00947 - 0.015 mmHg at 25 °C (estimated) | [6][8] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][6] |

| Substantivity | 400 hours at 100% on a smelling strip | [6][9] |

Olfactory Profile and Occurrence

Tridecanal possesses a high-strength, complex odor that requires evaluation in a diluted solution, typically 1.0% or less in a solvent like dipropylene glycol, to be properly assessed.[1][6][9] Its primary character is aldehydic, with prominent waxy and fatty notes.[1][3]

Table 3: Summary of Olfactory Descriptors for Tridecanal

| Odor Family | Specific Descriptors | Source(s) |

| Aldehydic | Aldehydic, Fresh, Clean | [1][6][9] |

| Waxy/Fatty | Waxy, Soapy, Fatty | [1][6][10] |

| Citrus | Citrus, Grapefruit Peel | [1][6][9] |

| Floral | Petal, Floral nuances | [1][6][10] |

Tridecanal is a naturally occurring compound found as a volatile component in various plants, including lemon oil, cucumber, and coriander leaves.[1][4] It has also been identified in angelica seed oil, blood orange oil, and cistus oil.[1][9]

Methodologies for Olfactory Analysis

Sensory Panel Evaluation

Sensory panel analysis is a systematic method used to measure, analyze, and interpret human responses to product characteristics as perceived through the senses.[11][12] For an odorant like Tridecanal, a trained descriptive analysis panel is employed to identify and quantify its distinct aroma attributes.

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their ability to discriminate between different odorants.[12][13] Panelists undergo intensive training to recognize and scale the intensity of key aroma descriptors relevant to aldehydes (e.g., waxy, citrus, soapy, fresh).

-

Sample Preparation: Tridecanal is diluted to a concentration of 1.0% or lower in an odorless solvent (e.g., dipropylene glycol or mineral oil).[6][9] Samples are presented on unscented paper blotters or in glass sniffing jars, coded with random three-digit numbers.

-

Evaluation Environment: The evaluation is conducted in a sensory laboratory with controlled temperature, humidity, and airflow to prevent olfactory adaptation and cross-contamination.[12] Booths are separated to ensure independent evaluations.

-

Data Collection: Panelists rate the intensity of each aroma descriptor (e.g., "waxy," "citrus peel") on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong"). Data is collected using specialized sensory software.

-

Data Analysis: The intensity ratings are statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences and to generate a comprehensive sensory profile or "spider web" plot of the odorant.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is an instrumental technique that separates volatile compounds and allows a human assessor to evaluate the odor of each compound as it elutes from the GC column.[14][15] This method is crucial for identifying which specific chemicals in a complex mixture are responsible for the overall aroma.

-

Sample Injection: A diluted solution of Tridecanal is injected into the GC inlet. For analysis of aldehydes, derivatization with an agent like PFBHA can be employed to improve chromatographic performance, though it is not suitable for direct olfactometry.[16] For GC-O, direct injection is necessary.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS).[17] The column oven is temperature-programmed to separate compounds based on their boiling points and chemical properties. A typical program might start at 37°C and ramp up to 250°C.[17]

-

Column Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector like a Mass Spectrometer (MS) or Flame Ionization Detector (FID) for chemical identification and quantification. The other portion is directed to a heated olfactometry port.[17][18]

-

Olfactometry Port: The effluent is mixed with humidified air to prevent the assessor's nasal passages from drying out and delivered to a sniffing cone where a trained assessor sniffs the eluting compounds.[14][17]

-

Odor Detection and Description: The assessor records the retention time, duration, and quality (e.g., "waxy," "citrus") of any detected odor. For quantitative analysis, dilution methods like Aroma Extract Dilution Analysis (AEDA) can be used, where serial dilutions of the sample are analyzed to determine the flavor dilution (FD) factor for each odor-active compound.[15]

Mechanism of Aldehyde Perception

The perception of Tridecanal, like other odorants, begins with its interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[19] Mammals possess a large family of ORs, which are G-protein coupled receptors (GPCRs).[20][21] The binding of an aldehyde to a specific OR initiates a signal transduction cascade.

Canonical Olfactory Signal Transduction Pathway

-

Receptor Binding: A Tridecanal molecule binds to a specific Olfactory Receptor (OR) in the ciliary membrane.[20][22]

-

G-Protein Activation: This binding causes a conformational change in the OR, activating an associated heterotrimeric G-protein, specifically Gαolf.[20][22]

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII).[20][22]

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in intracellular cAMP concentration.[20]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[20][22]

-

Cation Influx: The opening of CNG channels allows an influx of cations, primarily Ca²⁺ and Na⁺, into the cell, causing an initial depolarization of the neuron's membrane.[20]

-

Signal Amplification: The influx of Ca²⁺ activates secondary, calcium-gated chloride (Ano2) channels. The subsequent efflux of Cl⁻ ions further depolarizes the cell, amplifying the signal and generating an action potential that travels to the olfactory bulb in the brain.[20]

Conclusion

Tridecanal is a well-characterized long-chain aldehyde with a powerful and multifaceted odor profile, dominated by waxy, aldehydic, and citrus notes. Its sensory properties can be rigorously defined through a combination of trained human sensory panels and advanced instrumental techniques like Gas Chromatography-Olfactometry. The perception of Tridecanal is initiated by the canonical olfactory signal transduction pathway, a well-understood G-protein coupled cascade. This comprehensive understanding of its chemical, sensory, and biological properties solidifies Tridecanal's importance in both industrial applications and as a tool for fundamental research in olfaction and sensory neuroscience.

References

- 1. Tridecanal | 10486-19-8 [chemicalbook.com]

- 2. Tridecanal | C13H26O | CID 25311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 5. Tridecanal - Wikipedia [en.wikipedia.org]

- 6. Fragrance University [fragranceu.com]

- 7. 10486-19-8 CAS MSDS (Tridecanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. tridecanal [flavscents.com]

- 10. tridecanal, 10486-19-8 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. DLG Expert report 02/2020: Practice guide for sensory panel training Part 3 [dlg.org]

- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]

- 17. aidic.it [aidic.it]

- 18. mdpi.com [mdpi.com]

- 19. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Synthesis of Tridecanal via Hydroformylation of 1-Dodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanal, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, is primarily produced through the hydroformylation of 1-dodecene. This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. The reaction is typically catalyzed by transition metal complexes, most notably those of rhodium and cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen). This technical guide provides an in-depth overview of the synthesis of tridecanal from 1-dodecene, focusing on the core principles, experimental methodologies, and comparative data of different catalytic systems. Particular attention is given to the factors influencing the regioselectivity of the reaction, which dictates the ratio of the desired linear aldehyde (n-tridecanal) to its branched isomer (2-methyldodecanal).

Introduction

The hydroformylation of long-chain olefins such as 1-dodecene is a cornerstone of industrial organic synthesis.[1] The resulting aldehydes are versatile precursors for a wide range of downstream products, including alcohols, carboxylic acids, and amines. Tridecanal, specifically, finds applications as a fragrance ingredient and a building block in organic synthesis.[2][3] The efficacy of the hydroformylation process is critically dependent on the catalyst system employed, the reaction conditions, and the method of product-catalyst separation. While cobalt catalysts were historically significant, rhodium-based catalysts, often modified with phosphine or phosphite ligands, have become prevalent due to their higher activity and selectivity under milder conditions.[4][5] This guide will explore both traditional and advanced approaches to the synthesis of tridecanal, providing a comparative analysis to aid researchers in process development and optimization.

Reaction Mechanism and Catalysis

The hydroformylation of 1-dodecene proceeds via a catalytic cycle that involves the coordination of the olefin and syngas to a metal center, followed by migratory insertion and reductive elimination steps. The regioselectivity of the reaction, which determines the n/iso ratio of the aldehyde products, is a key challenge and is heavily influenced by the steric and electronic properties of the catalyst's ligands.[6][7][8]

Rhodium-Based Catalysis

Rhodium complexes are highly active catalysts for hydroformylation, allowing the reaction to be carried out at lower temperatures and pressures compared to cobalt-based systems.[4] The use of bulky phosphine or phosphite ligands is crucial for achieving high regioselectivity towards the linear aldehyde.[9] The general catalytic cycle for a rhodium-phosphine catalyst is depicted below.

Cobalt-Based Catalysis

Cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), are also effective catalysts for hydroformylation, though they typically require higher temperatures and pressures (100–250 °C, 100–400 bar).[10][11] Unmodified cobalt catalysts generally exhibit lower regioselectivity for linear aldehydes compared to their rhodium-phosphine counterparts.[5] However, research into ligand-modified cobalt catalysts continues to be an active area.[10]

Experimental Protocols

The following protocols are generalized representations of common laboratory-scale procedures for the hydroformylation of 1-dodecene.

Rhodium-Catalyzed Hydroformylation in a Multiphase System

This protocol is adapted from studies utilizing microemulsion systems to facilitate catalyst recycling.[12]

Materials:

-

1-Dodecene (Substrate)

-

[Rh(acac)(CO)₂] (Rhodium precursor)

-

Sulfoxantphos (Water-soluble ligand)

-

Non-ionic surfactant (e.g., Marlipal 24/70)

-

Deionized water

-

Syngas (1:1 mixture of H₂ and CO)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

Procedure:

-

The autoclave reactor is charged with 1-dodecene (0.120 mol), deionized water (1.11 mol), the non-ionic surfactant, the rhodium precursor [Rh(acac)(CO)₂] (0.05 mmol), and the Sulfoxantphos ligand (0.20 mmol).[12]

-

The reactor is sealed and purged several times with nitrogen to remove any air.

-

The reactor is then pressurized with syngas to the desired pressure (e.g., 15 bar).[13]

-

The reaction mixture is heated to the target temperature (e.g., 95 °C) while stirring vigorously (e.g., 1200 rpm).[12][13]

-

The reaction is allowed to proceed for a set duration, with samples periodically withdrawn for analysis by gas chromatography (GC) to monitor the conversion of 1-dodecene and the formation of tridecanal and its isomer.

-

Upon completion, the reactor is cooled to room temperature and depressurized.

-

The reaction mixture is transferred to a separatory funnel. The aqueous phase containing the catalyst can be separated from the organic phase containing the product.[14]

References

- 1. Tridecanal - Wikipedia [en.wikipedia.org]

- 2. Tridecanal | 10486-19-8 [chemicalbook.com]

- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Unveiling Tridecanal: A Historical and Technical Guide to its Discovery and First Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and initial isolation of Tridecanal, a long-chain aliphatic aldehyde. While the precise first report of its isolation remains elusive in readily available literature, this document reconstructs the likely historical context and experimental methodologies of the early 20th century that led to its identification. Drawing upon established practices in natural product chemistry of that era, this paper details the probable source materials, extraction techniques, and purification protocols. Particular emphasis is placed on the pivotal role of steam distillation and the chemical derivatization of aldehydes using bisulfite adducts, a cornerstone of early aldehyde chemistry. This guide also presents relevant physicochemical data in a structured format and includes a conceptual workflow for its historical isolation, visualized using the DOT language.

Introduction

Tridecanal (C₁₃H₂₆O), also known as tridecyl aldehyde, is a saturated fatty aldehyde that contributes to the characteristic aroma of various natural products, including citrus fruits and the herb rue (Ruta graveolens)[1][2]. Its journey from an unknown constituent of essential oils to a recognized chemical entity is deeply rooted in the advancements of natural product chemistry in the late 19th and early 20th centuries. This period was marked by the systematic investigation of essential oils, driven by the burgeoning fragrance and flavor industries. While modern techniques like gas chromatography-mass spectrometry (GC-MS) now allow for the routine identification of such compounds, the initial isolation and characterization of Tridecanal would have been a meticulous process reliant on classical chemical methods. This guide aims to provide a detailed account of this historical discovery, focusing on the technical aspects of its first isolation.

Historical Context: The Dawn of Essential Oil Chemistry

The late 19th and early 20th centuries witnessed a surge in the chemical analysis of essential oils. Pioneers in the field, such as the German chemists at Schimmel & Co., published extensive reports and compendia, most notably "Die Ätherischen Öle" by Gildemeister and Hoffmann, which became a foundational text in the field[3][4][5][6]. These works systematically documented the physical and chemical properties of essential oils from a vast array of botanical sources.

The identification of individual chemical constituents within these complex mixtures was a primary objective. Aldehydes, due to their characteristic reactivity, were among the classes of compounds that could be isolated and identified with the available chemical techniques. Given that Tridecanal is a known constituent of rue oil (oleum rutae), it is highly probable that its first isolation occurred during the systematic analysis of this particular essential oil in the early 1900s. Publications from this era, such as the work of Thoms and Bode on the components of rue oil in 1907, are likely to contain the earliest detailed descriptions of its separation and characterization.

First Isolation of Tridecanal: A Reconstructed Protocol

Based on the established chemical practices of the early 20th century, the first isolation of Tridecanal from a natural source, most likely rue oil, would have followed a multi-step process involving extraction, separation, and purification.

Source Material

The primary source for the initial isolation of Tridecanal was likely the herb Ruta graveolens (common rue)[2][3][7]. The essential oil of rue was a subject of chemical investigation due to its use in traditional medicine and perfumery.

Experimental Protocol

The isolation procedure would have been a meticulous process, relying on the principles of distillation and chemical reactivity.

Step 1: Extraction of the Essential Oil by Steam Distillation

The first step would involve the extraction of the essential oil from the fresh or dried aerial parts of the rue plant. Steam distillation was the standard method for this purpose.

-

Apparatus: A steam generator, a distillation flask containing the plant material, a condenser, and a receiving vessel (Florentine flask).

-

Procedure:

-

The rue plant material is placed in the distillation flask.

-

Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and liquefies.

-

The resulting distillate, a mixture of water and essential oil, is collected in a Florentine flask, which allows for the separation of the less dense oil layer from the aqueous layer.

-

The collected rue oil is then separated and dried, likely using an anhydrous salt such as sodium sulfate.

-

Step 2: Isolation of Aldehydes via Bisulfite Adduct Formation

The key to separating aldehydes from the other components of the essential oil (such as ketones, esters, and hydrocarbons) was the use of a sodium bisulfite (NaHSO₃) solution. Aldehydes react with sodium bisulfite to form solid, water-soluble adducts, which can then be separated from the non-reactive components of the oil.

-

Apparatus: A reaction flask with a stirrer, a separatory funnel, and filtration apparatus.

-

Procedure:

-

The crude rue oil is agitated with a saturated aqueous solution of sodium bisulfite.

-

The Tridecanal, along with other aldehydes present, reacts to form a solid crystalline bisulfite adduct.

-

The solid adduct is separated from the unreacted oil by filtration.

-

The filtered adduct is then washed with a solvent (e.g., ether) to remove any remaining non-aldehydic components.

-

Step 3: Regeneration of the Aldehyde

The final step is the regeneration of the pure aldehyde from the bisulfite adduct. This is typically achieved by treating the adduct with a base, which reverses the reaction.

-

Apparatus: A reaction flask and a separatory funnel.

-

Procedure:

-

The purified bisulfite adduct is suspended in water.

-

A strong base, such as sodium carbonate or sodium hydroxide solution, is added to the suspension.

-

The addition of the base regenerates the Tridecanal as an oily layer.

-

The pure Tridecanal is then separated from the aqueous solution using a separatory funnel, washed with water to remove any residual base, and dried.

-

Characterization of Tridecanal in the Early 20th Century

Once isolated, the characterization of Tridecanal would have relied on physical and chemical tests common at the time.

-

Physical Properties: Determination of boiling point, specific gravity, and refractive index.

-

Chemical Tests:

-

Oxime Formation: Reaction with hydroxylamine to form a crystalline oxime derivative. The melting point of this derivative would serve as a key identification and purity criterion.

-

Semicarbazone Formation: Reaction with semicarbazide to form a crystalline semicarbazone derivative, with its melting point also used for characterization.

-

Oxidation to Carboxylic Acid: Oxidation of the aldehyde to the corresponding carboxylic acid (tridecanoic acid) and determination of the acid's melting point.

-

Quantitative Data

| Property | Value |

| Molecular Formula | C₁₃H₂₆O |

| Molecular Weight | 198.34 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Fresh, clean, aldehydic, soapy, citrus-like |

| Boiling Point | 132-136 °C at 8 mmHg |

| Melting Point | 14 °C |

| Density | 0.835 g/mL at 25 °C |

| Refractive Index | 1.437 at 20 °C |

Visualizations

Experimental Workflow for the Historical Isolation of Tridecanal

Caption: Historical workflow for the isolation of Tridecanal.

Conclusion

The discovery and first isolation of Tridecanal represent a classic example of natural product chemistry in the early 20th century. While the specific seminal publication remains to be definitively identified from digitized historical records, the established methodologies of the era provide a clear picture of how this compound was first obtained in a pure form. The process, centered around steam distillation and the reversible formation of a bisulfite adduct, showcases the ingenuity of early chemists in separating and identifying individual components from complex natural mixtures. This foundational work paved the way for the later understanding of Tridecanal's role in flavor and fragrance chemistry and its broader applications.

References

- 1. Antifungal Activity of Rue Essential Oil and Commercial Chitosan on Native Corn Foliar Diseases [mdpi.com]

- 2. Semi-annual Report on Essential Oils, Synthetic Perfumes, &c - Schimmel & Co. Aktiengesellschaft, Miltitz bei Leipzig - Google Books [books.google.com]

- 3. Semi-annual Report on Essential Oils, Synthetic Perfumes, and Related Materials - Schimmel & Co, Schimmel & Co. Aktiengesellschaft, Miltitz bei Leipzig - Google Livres [books.google.bf]

- 4. books.google.cn [books.google.cn]

- 5. vdoc.pub [vdoc.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Tridecanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tridecanal (C₁₃H₂₆O), a long-chain fatty aldehyde. Given its relevance as a volatile oil component, fragrance ingredient, and potential human metabolite, understanding its solubility characteristics in both aqueous and organic media is critical for formulation, toxicology, and analytical applications. This document collates available quantitative data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to Tridecanal

Tridecanal, also known as n-tridecylaldehyde, belongs to the class of organic compounds known as fatty aldehydes.[1] These are characterized by a long aliphatic chain of 12 or more carbon atoms, making them very hydrophobic molecules.[1] Tridecanal is a colorless liquid with a characteristic waxy, citrus-like odor.[1][2] Its chemical structure, featuring a long, nonpolar hydrocarbon tail and a polar aldehyde head, dictates its solubility behavior, rendering it practically insoluble in water but soluble in less polar organic solvents like alcohol.[1][3]

Quantitative Solubility Data

The solubility of tridecanal is governed by the "like dissolves like" principle. Its significant nonpolar character limits its miscibility with water, while promoting solubility in organic solvents. The available quantitative and qualitative data are summarized below.

Table 1: Solubility of Tridecanal in Water

| Value Type | Solubility Value | Temperature | Source |

| Predicted | 0.00038 g/L | Not Specified | ALOGPS[1] |

| Estimated | 1.506 mg/L (0.001506 g/L) | 25 °C | The Good Scents Co.[3] |

| Qualitative | Practically Insoluble / Insoluble | Not Specified | FooDB / ChemicalBook[1][2] |

Table 2: Solubility of Tridecanal in Organic Solvents

| Solvent | Solubility | Notes | Source |

| Alcohol | Soluble | This is a qualitative assessment. Specific quantitative data is not readily available. | FooDB / The Good Scents Co.[1][3] |

| General Organic Solvents | Soluble | Aldehydes are generally soluble in solvents like benzene, ether, and chloroform. | General Chemistry Principles[4][5][6] |

Note: There is a notable lack of specific, quantitative solubility data for tridecanal in a broad range of organic solvents. The information provided is based on general chemical properties and limited available data.

Experimental Protocols for Solubility Determination

The standard methodology for determining the water solubility of chemical substances is outlined by the Organisation for Economic Co-operation and Development (OECD).

Recommended Methodology: OECD Test Guideline 105

This guideline details methods for determining the water solubility of substances with values ranging from very low to high.[7][8] It is the most appropriate framework for accurately measuring tridecanal's solubility. The guideline proposes two primary methods.

1. Column Elution Method

-

Applicability: Best suited for substances with solubility below 10⁻² g/L, making it the ideal method for tridecanal.[8][9]

-

Principle: Water is passed through a column packed with an inert support material (e.g., quartz sand) that has been coated with an excess of the test substance, tridecanal.[9] The concentration of tridecanal in the aqueous eluate is monitored over time using a suitable analytical technique. When the concentration reaches a stable plateau, this value is taken as the water solubility.[9]

-

Methodology:

-

Preparation: A micro-column is charged with quartz sand or a similar inert material, which is then coated with the test substance.

-

Elution: Water is passed through the column at a slow, controlled flow rate at a constant temperature (typically 20 ± 0.5 °C).[8]

-

Analysis: Fractions of the eluate are collected and the concentration of tridecanal is determined.

-

Determination: A plot of concentration versus time (or fraction number) is generated. The solubility is the value at which the concentration becomes constant.

-

2. Flask Method

-

Applicability: Suitable for substances with solubility above 10⁻² g/L.[8][9] While less ideal for tridecanal's low water solubility, it is a fundamental technique.

-

Principle: An excess amount of the solute (tridecanal) is agitated in water at a specific temperature for a sufficient duration to achieve saturation equilibrium.[10] The solution is then separated from the excess solid/liquid, and the concentration of the dissolved solute is determined.

-

Methodology:

-

Equilibration: An excess of tridecanal is added to a flask containing purified water.

-

Agitation: The mixture is stirred or shaken in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand to let the undissolved tridecanal separate. Centrifugation may be required.

-

Sampling & Analysis: A sample of the clear, saturated aqueous phase is carefully withdrawn and its concentration is determined.

-

Analytical Quantification

For both methods, a sensitive and specific analytical technique is required to measure the low concentrations of tridecanal. Suitable methods include:

-

Gas Chromatography with a Flame Ionization Detector (GC-FID): Ideal for volatile and semi-volatile organic compounds like tridecanal.[10]

-

High-Performance Liquid Chromatography (HPLC): Can be used, potentially after derivatization of the aldehyde group to incorporate a UV-absorbing chromophore.[10]

Visualization of Experimental Workflow

The logical process for determining solubility according to standard guidelines can be visualized as a workflow. This diagram illustrates the decision-making process based on preliminary assessments.

Caption: Workflow for determining tridecanal solubility based on OECD 105.

Conclusion

Tridecanal is a hydrophobic, long-chain aldehyde with very low solubility in water, estimated to be in the range of 0.0004 to 0.0015 g/L. It is qualitatively described as soluble in alcohol and is expected to be soluble in a variety of common organic solvents, although specific quantitative data is scarce. For regulatory and research purposes, the definitive determination of its aqueous solubility should be conducted following the OECD Guideline 105, with the Column Elution method being the most appropriate choice. The generation of comprehensive quantitative solubility data in a wider array of organic solvents is essential to better support the diverse applications of tridecanal in scientific and industrial fields.

References

- 1. Showing Compound Tridecanal (FDB002897) - FooDB [foodb.ca]

- 2. Tridecanal | 10486-19-8 [chemicalbook.com]

- 3. tridecanal, 10486-19-8 [thegoodscentscompany.com]

- 4. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]

- 5. embibe.com [embibe.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of Tridecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tridecanal (C₁₃H₂₆O), a long-chain saturated fatty aldehyde. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for tridecanal.

¹H NMR Spectroscopy

A specific experimental ¹H NMR spectrum for tridecanal is not publicly available at the time of this guide's compilation. However, the expected proton NMR spectrum can be predicted based on the known chemical shifts and coupling constants for similar aliphatic aldehydes.

Expected ¹H NMR Spectrum of Tridecanal:

The ¹H NMR spectrum of tridecanal is expected to exhibit the following characteristic signals:

-

Aldehydic Proton (CHO): A triplet signal in the downfield region of the spectrum, typically between δ 9.5 and 9.8 ppm. This downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group. The triplet multiplicity arises from the coupling with the two adjacent protons on the α-carbon (C2).

-

α-Methylene Protons (-CH₂-CHO): A triplet of doublets or a multiplet signal around δ 2.4 ppm. These protons are adjacent to the carbonyl group and are therefore deshielded. They will show coupling to the aldehydic proton and the protons on the β-carbon (C3).

-

Methylene Protons (-CH₂-): A large, complex multiplet signal between δ 1.2 and 1.6 ppm, corresponding to the overlapping signals of the methylene groups in the long aliphatic chain (C3 to C12).

-

Terminal Methyl Protons (-CH₃): A triplet signal in the upfield region, typically around δ 0.88 ppm, corresponding to the terminal methyl group (C13). The triplet multiplicity is due to coupling with the adjacent methylene protons on C12.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 1: ¹³C NMR Spectroscopic Data for Tridecanal [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CHO) | 202.8 |

| C2 | 43.9 |

| C3 | 31.9 |

| C4 - C11 | 29.7 - 29.3 (overlapping) |

| C12 | 22.7 |

| C13 | 14.1 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for Tridecanal

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C-H stretch (aldehyde) | 2830-2695 | Characteristic pair of medium intensity bands for the C-H bond of the aldehyde group.[2] |

| C=O stretch (aldehyde) | 1740-1720 | Strong, sharp absorption band characteristic of the carbonyl group in a saturated aliphatic aldehyde.[2] |

| C-H stretch (alkane) | 2960-2850 | Strong absorption bands corresponding to the C-H stretching vibrations of the long alkyl chain. |

| -CH₂- bend (alkane) | ~1465 | Bending vibration of the methylene groups. |

| -CH₃ bend (alkane) | ~1375 | Bending vibration of the terminal methyl group. |

Mass Spectrometry (MS)